2-Aminomethyl-3-(3-trifluoromethyl-phenyl)-propionic acid
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Overview
Description
2-Aminomethyl-3-(3-trifluoromethyl-phenyl)-propionic acid is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminomethyl-3-(3-trifluoromethyl-phenyl)-propionic acid typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This process involves the coupling of a boronic acid derivative with a halogenated aromatic compound under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic hydrogenolysis to reduce unwanted by-products and recycle them back into the reactor, thereby reducing overall production costs . The vapor-phase reactor used for this approach includes a catalyst fluidized-bed phase and an empty phase .
Chemical Reactions Analysis
Types of Reactions
2-Aminomethyl-3-(3-trifluoromethyl-phenyl)-propionic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Aminomethyl-3-(3-trifluoromethyl-phenyl)-propionic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Aminomethyl-3-(3-trifluoromethyl-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)pyridine: Another compound with a trifluoromethyl group attached to an aromatic ring, used in agrochemicals and pharmaceuticals.
Trifluoromethylated indoles: Compounds with a trifluoromethyl group attached to an indole ring, known for their diverse biological activities.
Uniqueness
2-Aminomethyl-3-(3-trifluoromethyl-phenyl)-propionic acid is unique due to its specific structural features, including the presence of both an amino group and a trifluoromethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
910443-96-8 |
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Molecular Formula |
C11H12F3NO2 |
Molecular Weight |
247.21 g/mol |
IUPAC Name |
2-(aminomethyl)-3-[3-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)9-3-1-2-7(5-9)4-8(6-15)10(16)17/h1-3,5,8H,4,6,15H2,(H,16,17) |
InChI Key |
JGDBOEOAYQGPIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(CN)C(=O)O |
Origin of Product |
United States |
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